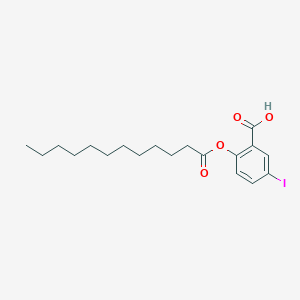
2-(Dodecanoyloxy)-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecanoyloxy)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a dodecanoyloxy group and an iodine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)-5-iodobenzoic acid typically involves the esterification of 5-iodosalicylic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecanoyloxy)-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-(Dodecanoyloxy)benzoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of dodecanoic acid and 5-iodosalicylic acid.
Reduction: Formation of 2-(Dodecanoyloxy)benzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-(Dodecanoyloxy)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dodecanoyloxy)-5-iodobenzoic acid involves its interaction with specific molecular targets. The dodecanoyloxy group can interact with lipid membranes, potentially disrupting their integrity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodecanoyloxy)benzoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Iodosalicylic acid: Contains the iodine atom but lacks the dodecanoyloxy group, leading to different solubility and interaction properties.
Dodecanoic acid: A simpler fatty acid without the aromatic ring and iodine atom, used primarily for its antimicrobial properties.
Uniqueness
2-(Dodecanoyloxy)-5-iodobenzoic acid is unique due to the combination of the dodecanoyloxy group and the iodine atom on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113467-95-1 |
|---|---|
Fórmula molecular |
C19H27IO4 |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
2-dodecanoyloxy-5-iodobenzoic acid |
InChI |
InChI=1S/C19H27IO4/c1-2-3-4-5-6-7-8-9-10-11-18(21)24-17-13-12-15(20)14-16(17)19(22)23/h12-14H,2-11H2,1H3,(H,22,23) |
Clave InChI |
JDBVBEVWYAFSFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

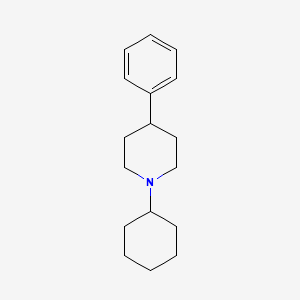
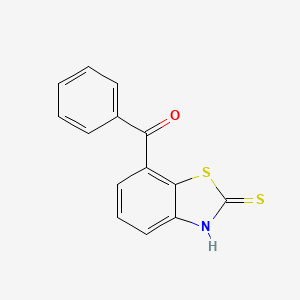

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

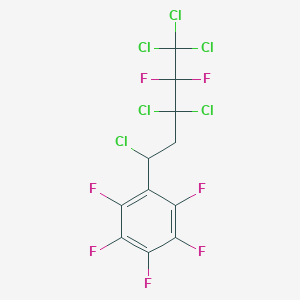
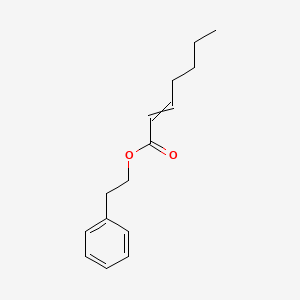
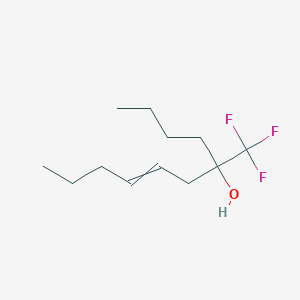

![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)

